8-(3-(2,3-Dihydro-2-benzofuranyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-(2,3-Dihydro-2-benzofuranyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(45)decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(2,3-Dihydro-2-benzofuranyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Spiro Compound Formation: The spiro linkage is introduced through a series of condensation reactions, often involving amines and ketones.
Final Assembly: The final product is obtained by coupling the benzofuran moiety with the spiro compound under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-(3-(2,3-Dihydro-2-benzofuranyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
8-(3-(2,3-Dihydro-2-benzofuranyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 8-(3-(2,3-Dihydro-2-benzofuranyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
8-(3-(2,3-Dihydro-2-benzofuranyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane: shares similarities with other spiro compounds, such as spirooxindoles and spirocyclic lactams.
Unique Features: Its unique benzofuran moiety and specific spiro linkage distinguish it from other compounds in its class.
Highlighting Uniqueness
Structural Complexity: The combination of benzofuran and spiro linkage provides a distinct structural framework.
Its diverse applications in medicinal chemistry and material science highlight its versatility.
Properties
CAS No. |
102395-56-2 |
---|---|
Molecular Formula |
C25H31N3O2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
8-[3-(2,3-dihydro-1-benzofuran-2-yl)propyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C25H31N3O2/c1-26-19-28(21-9-3-2-4-10-21)25(24(26)29)13-16-27(17-14-25)15-7-11-22-18-20-8-5-6-12-23(20)30-22/h2-6,8-10,12,22H,7,11,13-19H2,1H3 |
InChI Key |
MFIMWTJHRRPOPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C2(C1=O)CCN(CC2)CCCC3CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.